molecular formula C16H36Sn B565951 Tetra-N-butyl-D36-tin CAS No. 358731-92-7

Tetra-N-butyl-D36-tin

Cat. No. B565951
CAS RN: 358731-92-7
M. Wt: 383.394
InChI Key: AFCAKJKUYFLYFK-RELSAODYSA-N
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Description

Tetra-N-butyl-D36-tin is a chemical compound with a linear formula of (CD3CD2CD2CD2)4Sn . It has a molecular weight of 383.39 . It is used in hydrogenolysis reactions and as a transition metal catalyst .


Molecular Structure Analysis

The molecular structure of Tetra-N-butyl-D36-tin is represented by the linear formula (CD3CD2CD2CD2)4Sn . The compound has a molecular weight of 383.39 .


Chemical Reactions Analysis

Tetra-N-butyl-D36-tin is used in hydrogenolysis reactions and as a transition metal catalyst . It is also a precursor to tributyltin and dibutyltin compounds .


Physical And Chemical Properties Analysis

Tetra-N-butyl-D36-tin has a boiling point of 145 °C and a density of 1.165 g/mL at 25 °C .

Scientific Research Applications

  • Environmental and Biological Applications : Tetra-N-butyl(124)tin, a stable isotope-labelled compound, is used in environmental, chemical, and biological applications to determine the fate, uptake, and metabolism of tributyltin compounds. Its application involves tracing chemical, biological, and physical processes using gas chromatography and mass spectrometry, leading to improved detection sensitivity in these techniques (Dooley & Testa, 1989).

  • Surface Organometallic Chemistry : Tetra-N-butyl-tin interacts with the surfaces of silica or silica-supported rhodium. When reacted under hydrogen, it forms grafted organometallic fragments on the Rh surface and ≡SiO-Sn(n-C4H9)3 moieties with pure silica. This interaction is important for understanding catalyst behavior in various chemical processes (Millet et al., 1997).

  • Catalysis and Industrial Chemistry : The reaction of tetra-N-butyl-tin on a reduced platinum surface leads to the formation of bimetallic catalysts active in the dehydrogenation of isobutane into isobutene. The presence of tin in these catalysts improves selectivity and prevents fast deactivation (Bentahar et al., 2001).

  • Material Science and Nanotechnology : Tetra-N-butyl-tin is involved in the synthesis and characterization of nanomaterials. For instance, Sn/R, Sn/Si−R core/shell nanoparticles have been prepared using tetra-N-butyl-tin, which is significant in the development of advanced materials with specific properties (Yang et al., 2000).

  • Chemical Sensing and Semiconductor Applications : Tetra-N-butyl-tin is used in the metal–organic chemical vapor deposition of tin(IV) oxide thin films, which are significant in chemical sensing and other semiconductor applications. The process allows for the deposition of high-purity, polycrystalline tin(IV) oxide thin films with tunable properties (Zanders et al., 2018).

Safety and Hazards

Tetra-N-butyl-D36-tin is classified as toxic. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to use personal protective equipment and avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

tetrakis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;/i4*1D2,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCAKJKUYFLYFK-RELSAODYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310973
Record name Stannane, tetra(butyl-d9)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

358731-92-7
Record name Stannane, tetra(butyl-d9)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358731-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, tetra(butyl-d9)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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